(2S)-4,4-Difluorooxolane-2-carboxylicacid
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Overview
Description
(2S)-4,4-Difluorooxolane-2-carboxylic acid is a fluorinated organic compound with potential applications in various fields of chemistry and biology. The presence of fluorine atoms in its structure can significantly alter its chemical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the direct fluorination of oxolane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2S)-4,4-Difluorooxolane-2-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluorooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,4-dione, while reduction can produce 4,4-difluorooxolane-2-methanol.
Scientific Research Applications
(2S)-4,4-Difluorooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (2S)-4,4-Difluorooxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorooxolane-2-carboxylic acid: Lacks the stereochemistry of the (2S) isomer.
4-Fluorooxolane-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.
Oxolane-2-carboxylic acid: Non-fluorinated analog with distinct reactivity and applications.
Uniqueness
(2S)-4,4-Difluorooxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2165729-43-9 |
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Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2S)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
RKZXHJRHGLOJQR-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](OCC1(F)F)C(=O)O |
Canonical SMILES |
C1C(OCC1(F)F)C(=O)O |
Origin of Product |
United States |
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